1-(2,5-Dichloropyridin-4-yl)-2,2,2-trifluoroethanone
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Overview
Description
1-(2,5-Dichloropyridin-4-yl)-2,2,2-trifluoroethanone is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to a pyridine ring
Preparation Methods
The synthesis of 1-(2,5-Dichloropyridin-4-yl)-2,2,2-trifluoroethanone typically involves the use of organolithium reagents. . The reaction conditions often involve low temperatures and anhydrous solvents to ensure high regioselectivity and yield.
Industrial production methods may vary, but they generally follow similar principles, utilizing large-scale reactors and optimized conditions to maximize efficiency and minimize costs. The use of catalysts and continuous flow processes can further enhance the production rates and purity of the final product.
Chemical Reactions Analysis
1-(2,5-Dichloropyridin-4-yl)-2,2,2-trifluoroethanone undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2,5-Dichloropyridin-4-yl)-2,2,2-trifluoroethanone has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it useful in studying biological processes and interactions at the molecular level.
Industry: The compound is used in the production of various materials and chemicals, contributing to advancements in technology and manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(2,5-Dichloropyridin-4-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways. The presence of chlorine and trifluoromethyl groups enhances its binding affinity to certain proteins and enzymes, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(2,5-Dichloropyridin-4-yl)-2,2,2-trifluoroethanone can be compared with other pyridine derivatives, such as:
2,4-Dichloro-6-phenylpyrimidine: Known for its use in synthesizing other heterocyclic compounds.
2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine: Utilized in regioselective synthesis reactions.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H2Cl2F3NO |
---|---|
Molecular Weight |
243.99 g/mol |
IUPAC Name |
1-(2,5-dichloropyridin-4-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C7H2Cl2F3NO/c8-4-2-13-5(9)1-3(4)6(14)7(10,11)12/h1-2H |
InChI Key |
NEZWNNDADXQTPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1Cl)Cl)C(=O)C(F)(F)F |
Origin of Product |
United States |
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